molecular formula C6H12N4S B1332731 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol CAS No. 31821-69-9

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1332731
CAS RN: 31821-69-9
M. Wt: 172.25 g/mol
InChI Key: TVBCCWGVCZSXFD-UHFFFAOYSA-N
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Description

Triazole derivatives are a significant class of compounds in organic chemistry, known for their diverse biological activities and potential as corrosion inhibitors. The compound of interest, 4-amino-3-butyl-1,2,4-triazole-5-thione, is a triazole with a butyl group at the 3-position and a thione group at the 5-position. This structure is part of a broader family of triazoles that have been extensively studied for their chemical and biological properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions. For instance, the basic nucleus of a related triazole compound was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Similarly, the starting substance for the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives was obtained by cyclization of potassium 2-acetylhydrazinecarbodithioate in the presence of hydrazine hydrate . These methods reflect the general approach to synthesizing triazole derivatives, which may be applicable to the synthesis of 4-amino-3-butyl-1,2,4-triazole-5-thione.

Molecular Structure Analysis

The crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione reveals an essentially planar triazole ring with the butyl group rotated approximately 104° out of the plane. The molecules form hydrogen-bonded dimers through intermolecular N–H⋯S interactions, which are then linked into columns through N–H⋯N hydrogen bonds . This structural arrangement is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Triazole derivatives undergo various chemical reactions, including condensation, cyclo-condensation, and reactions with different reagents to form a wide range of products with potential biological activities . The specific chemical reactions of 4-amino-3-butyl-1,2,4-triazole-5-thione are not detailed in the provided papers, but the general reactivity of triazoles suggests that it could participate in similar reactions, leading to the formation of new derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the derivatives of 1,2,4-triazole are known for their low toxicity and broad spectrum of biological activity, which makes them promising for research into their chemical structure and biological activity . The solubility in water and organic solvents, melting points, and other physicochemical properties are typically determined using standard methods, such as those described in the State Pharmacopoeia . These properties are essential for the development of new pharmaceuticals and other applications.

Scientific Research Applications

Triazole compounds are known for their versatile biological activities and are used in various scientific fields . Here are some general applications of triazole compounds:

  • Pharmaceutical Chemistry

    • Triazole compounds are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • They are also found in commercially available drugs like fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
  • Organic Chemistry

    • Triazole compounds are used in the synthesis of new structures for pharmaceutical applications .
    • They are also used as a directing group for Ru-catalyzed C-H arylation .
  • Materials Science

    • Triazole compounds are used in materials sciences .
  • Agrochemistry

    • Triazole compounds are used in agrochemistry .

Safety And Hazards

The safety and hazards associated with 4-amino-4H-1,2,4-triazole-3-thiol derivatives depend on the specific compound. For instance, 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

The future directions in the research of 4-amino-4H-1,2,4-triazole-3-thiol derivatives could involve the development of new and different antimicrobial drugs . Additionally, the synthesis of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines using a new combination of the thio-Michael and aza-Morita–Baylis–Hillman reactions has been developed .

properties

IUPAC Name

4-amino-3-butyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-2-3-4-5-8-9-6(11)10(5)7/h2-4,7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBCCWGVCZSXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364411
Record name 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

CAS RN

31821-69-9
Record name 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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